
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a versatile small molecule scaffold with the empirical formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This compound is used in various research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Medicinal Chemistry
N-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxamide has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can act as inhibitors of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells. By inhibiting P-gp, these compounds may enhance the efficacy of other anticancer drugs .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and specialty chemicals .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Klebsiella pneumoniae | 12 |
Pseudomonas aeruginosa | 16 |
These results indicate that the compound has the potential to be developed into a new class of antimicrobial agents .
Case Study 2: P-Glycoprotein Inhibition
In vitro studies have shown that this compound can inhibit P-glycoprotein activity, suggesting its role in overcoming drug resistance in cancer therapy. This finding opens avenues for further research into its application as an adjunct therapy in cancer treatments .
作用机制
The mechanism of action of N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Some compounds similar to N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide include:
- Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
- 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 4-Oxo-N,1-diphenyl-1,4-dihydro-3-pyridazinecarboxamide
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility as a small molecule scaffold makes it valuable in various fields of research and industry .
生物活性
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H9N3O2. Its structure includes a phthalazine core, which is known for contributing to various biological activities. The compound's unique functional groups allow it to interact with multiple biological targets, making it a versatile candidate for drug development.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Studies have shown that derivatives of phthalazine compounds possess antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
- This compound has demonstrated potential anticancer effects. In vitro studies indicated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis through pathways involving caspases and PARP cleavage .
3. Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and other diseases. For example, it has shown inhibitory effects on VEGFR-2, a critical target in cancer therapy .
The biological effects of this compound are attributed to its interaction with various molecular targets:
1. Interaction with Enzymes
- The compound binds to enzymes involved in metabolic pathways, altering their activity. This interaction can lead to downstream effects that promote cell death in cancer cells or inhibit bacterial growth.
2. Induction of Apoptosis
- By modulating apoptotic pathways, this compound can trigger programmed cell death in malignant cells, making it a candidate for further development as an anticancer agent.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the compound was tested against four pathogenic bacterial strains. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating effective antimicrobial properties.
Data Tables
常见问题
Q. What are the established synthetic routes for N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
Basic
The compound is typically synthesized via a multi-step process involving phthalic anhydride (PA) as a starting material. A common approach involves reacting PA with substituted anilines to form phthalamic acid intermediates, followed by hydrazine treatment to generate the phthalazine core. Methylation of the carboxamide group is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). Optimization can be achieved by:
- Solvent selection : Refluxing in dioxane or acetic acid improves cyclization efficiency .
- Catalysis : Glacial acetic acid enhances imine formation during hydrazide coupling .
- Purification : Reverse-phase HPLC (e.g., Chromolith® columns) ensures high purity (>95%) for biological testing .
Q. How can researchers validate the biological activity of this compound derivatives in multidrug resistance (MDR) reversal?
Advanced
Derivatives of this scaffold have been evaluated as P-glycoprotein (P-gp) inhibitors to reverse MDR in cancer cells. Methodological steps include:
- In vitro assays : Use of calcein-AM efflux assays in P-gp-overexpressing cell lines (e.g., KB-V1) to quantify inhibition potency. IC₅₀ values are compared to reference inhibitors like verapamil .
- Structure-activity relationship (SAR) : Introduce substituents at the phthalazine N-methyl or carboxamide positions to enhance binding to P-gp’s hydrophobic pockets. For example, 6,7-dimethoxyisoquinoline derivatives show improved activity .
- Data validation : Cross-check results with ATPase activity assays to confirm direct P-gp interaction and rule off-target effects .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Basic
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselective methylation and phthalazine ring formation (e.g., δ 3.3 ppm for N-CH₃) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects side products (e.g., incomplete methylation).
- X-ray crystallography : Resolves crystal structures to confirm stereochemistry in complex derivatives .
- HPLC-DAD : Monitors reaction progress and purity using C18 columns with UV detection at 254 nm .
Q. How can contradictory data on the anticonvulsant vs. cytotoxic activity of phthalazine derivatives be resolved?
Advanced
Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies:
- Dose-response profiling : Test compounds across a wide concentration range (nM–μM) in both anticonvulsant (e.g., maximal electroshock seizure model) and cytotoxicity assays (MTT/WST-1 on HEK293 cells) .
- Selectivity indices : Calculate ratios (e.g., IC₅₀ cytotoxicity/EC₅₀ anticonvulsant) to identify derivatives with therapeutic windows.
- Mechanistic studies : Use patch-clamp electrophysiology to determine if activity stems from sodium channel modulation (anticonvulsant) vs. apoptosis induction (cytotoxic) .
Q. What methodologies are recommended for improving the aqueous solubility of this compound derivatives?
Advanced
Low solubility is a common limitation. Approaches include:
- Prodrug design : Introduce phosphate or glycoside groups at the carboxamide position to enhance hydrophilicity .
- Co-crystallization : Use co-formers like citric acid or cyclodextrins to stabilize amorphous phases and improve dissolution rates .
- Nanoformulation : Encapsulate derivatives in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
Q. How can researchers design experiments to assess the SAR of this compound analogs?
Advanced
A systematic SAR workflow involves:
Core modifications : Vary substituents on the phthalazine ring (e.g., halogenation at C-6/C-7) .
Side-chain diversification : Attach aryl/alkyl groups to the carboxamide nitrogen via Ullmann or Buchwald-Hartwig couplings .
In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like P-gp or GABA receptors .
Data triangulation : Combine computational predictions with in vitro assays to validate key pharmacophores .
Q. What are best practices for ensuring reproducibility in synthesizing this compound derivatives?
Basic
- Detailed protocols : Document exact molar ratios (e.g., 1:1 PA to hydrazide), reaction times, and temperature gradients .
- Batch consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition) and standardized solvents.
- Open data sharing : Publish NMR spectra, HPLC chromatograms, and crystallographic data in supplementary materials .
Q. How can advanced spectroscopic methods resolve structural ambiguities in phthalazine derivatives?
Advanced
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and confirms spatial proximity of substituents .
- Dynamic light scattering (DLS) : Characterizes aggregation states in solution that may affect bioactivity .
- X-ray photoelectron spectroscopy (XPS) : Identifies oxidation states of heteroatoms (e.g., nitrogen in the phthalazine ring) .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Advanced
- Rodent models : Administer derivatives orally or intravenously in Sprague-Dawley rats to measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
- Blood-brain barrier (BBB) penetration : Use in situ brain perfusion models to assess CNS targeting potential for anticonvulsant applications .
- Metabolite profiling : Identify Phase I/II metabolites using hepatocyte microsomes and UPLC-QTOF-MS .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound class?
Advanced
- Force field refinement : Adjust parameters in molecular dynamics simulations to better reflect experimental LogP or pKa values .
- Experimental validation : Re-test outliers using orthogonal assays (e.g., SPR if docking predicted high affinity but in vitro IC₅₀ was poor) .
- Error analysis : Quantify uncertainties in computational models (e.g., RMSD values in docking poses) and correlate with assay variability .
属性
IUPAC Name |
N-methyl-4-oxo-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-10(15)8-6-4-2-3-5-7(6)9(14)13-12-8/h2-5H,1H3,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALVNXAJQRCGOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。